molecular formula C15H12N4O B11068887 4-Amino-5-[(4-methoxyphenyl)amino]benzene-1,2-dicarbonitrile

4-Amino-5-[(4-methoxyphenyl)amino]benzene-1,2-dicarbonitrile

Cat. No.: B11068887
M. Wt: 264.28 g/mol
InChI Key: FKGDXFJEIHYFEH-UHFFFAOYSA-N
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Description

4-AMINO-2-CYANO-5-(4-METHOXYANILINO)PHENYL CYANIDE is an organic compound with a complex structure that includes amino, cyano, and methoxyanilino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-2-CYANO-5-(4-METHOXYANILINO)PHENYL CYANIDE typically involves the reaction of substituted anilines with cyanoacetates under specific conditions. One common method is the cyanoacetylation of amines, where substituted aryl amines react with alkyl cyanoacetates. This reaction can be carried out under solvent-free conditions at elevated temperatures or in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyanoacetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-2-CYANO-5-(4-METHOXYANILINO)PHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The amino and methoxyanilino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of 4-AMINO-2-CYANO-5-(4-METHOXYANILINO)PHENYL CYANIDE involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-AMINO-2-CYANO-5-(4-CHLOROANILINO)PHENYL CYANIDE
  • 4-AMINO-2-CYANO-5-(4-NITROANILINO)PHENYL CYANIDE
  • 4-AMINO-2-CYANO-5-(4-METHYLANILINO)PHENYL CYANIDE

Uniqueness

4-AMINO-2-CYANO-5-(4-METHOXYANILINO)PHENYL CYANIDE is unique due to the presence of the methoxyanilino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in synthesis and research .

Properties

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

4-amino-5-(4-methoxyanilino)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C15H12N4O/c1-20-13-4-2-12(3-5-13)19-15-7-11(9-17)10(8-16)6-14(15)18/h2-7,19H,18H2,1H3

InChI Key

FKGDXFJEIHYFEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=C(C(=C2)C#N)C#N)N

Origin of Product

United States

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